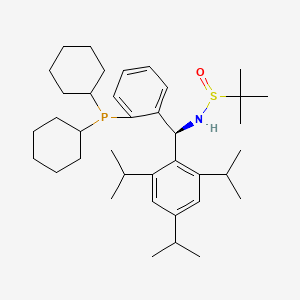
(R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a phosphanyl group, a sulfinamide group, and bulky substituents, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps. One common approach is to start with the preparation of the phosphanyl and sulfinamide precursors. These precursors are then coupled under specific reaction conditions to form the target compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or nickel complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of high-throughput screening techniques can also aid in identifying the most efficient synthetic routes .
化学反応の分析
Types of Reactions
®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfone derivatives.
Reduction: The phosphanyl group can be reduced to form phosphine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, phosphine derivatives, and substituted aromatic compounds. These products can be further utilized in various applications, including catalysis and material science .
科学的研究の応用
Chemistry
In chemistry, ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in coordination chemistry. Its bulky substituents provide steric protection, making it suitable for stabilizing reactive metal complexes .
Biology
In biological research, this compound is investigated for its potential as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in target molecules makes it valuable for the synthesis of enantiomerically pure compounds .
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development .
Industry
In the industrial sector, ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide is used in the production of advanced materials. Its ability to form stable complexes with metals makes it useful in catalysis and material science .
作用機序
The mechanism of action of ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal centers, forming stable complexes that facilitate catalytic reactions. The sulfinamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity .
類似化合物との比較
Similar Compounds
Bis(2,4,6-triisopropylphenyl)disulfide: This compound shares the bulky 2,4,6-triisopropylphenyl groups but differs in its functional groups, containing disulfide instead of phosphanyl and sulfinamide.
2,4,6-Triisopropylphenylboronic acid methyl ester: This compound also features the 2,4,6-triisopropylphenyl group but has a boronic acid ester functional group.
Uniqueness
®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide is unique due to its combination of phosphanyl and sulfinamide groups, which provide distinct reactivity and selectivity. The bulky substituents also contribute to its steric properties, making it suitable for specific applications in catalysis and material science .
特性
分子式 |
C38H60NOPS |
|---|---|
分子量 |
609.9 g/mol |
IUPAC名 |
N-[(S)-(2-dicyclohexylphosphanylphenyl)-[2,4,6-tri(propan-2-yl)phenyl]methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H60NOPS/c1-26(2)29-24-33(27(3)4)36(34(25-29)28(5)6)37(39-42(40)38(7,8)9)32-22-16-17-23-35(32)41(30-18-12-10-13-19-30)31-20-14-11-15-21-31/h16-17,22-28,30-31,37,39H,10-15,18-21H2,1-9H3/t37-,42?/m1/s1 |
InChIキー |
FSIVXUUMDGDWIU-SZUYGLCUSA-N |
異性体SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C)C(C)C |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


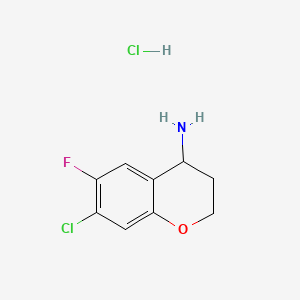
![tert-butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B13643766.png)

![1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B13643786.png)
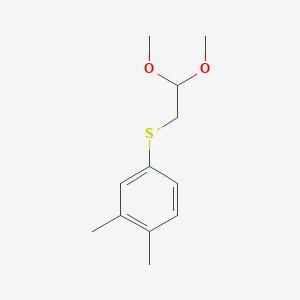
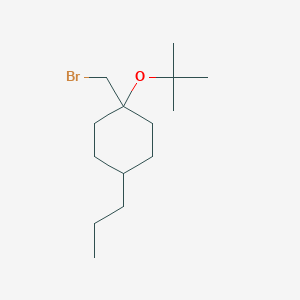



![3,4-diphenyl-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13643820.png)


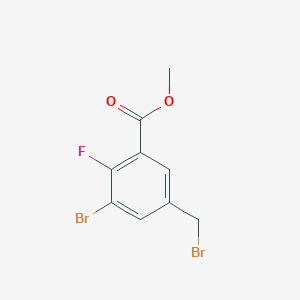
![2-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13643835.png)
